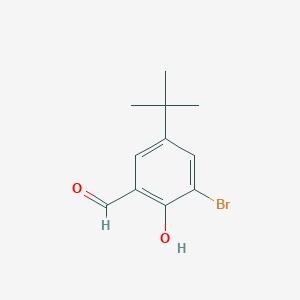
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
Vue d'ensemble
Description
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is an organic compound with the molecular formula C11H13BrO2 . It is a substituted benzaldehyde, characterized by the presence of a bromine atom at the 3-position, a tert-butyl group at the 5-position, and a hydroxyl group at the 2-position on the benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Applications De Recherche Scientifique
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Material Science: It is used in the development of new materials with specific properties.
Biological Studies: It is used in the study of enzyme mechanisms and interactions with biological molecules.
Mécanisme D'action
Target of Action
It is known that this compound can be used as a highly sensitive dual-channel chemical sensor for selective identification of b4o2-7 .
Mode of Action
It is known that the compound can interact with its targets to bring about changes at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3-tert-butylphenol.
Bromination: The tert-butylphenol is brominated using bromine or a brominating agent to introduce the bromine atom at the 3-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and safety. The use of continuous flow reactors and automated systems can enhance the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 3-Bromo-5-tert-butyl-2-hydroxybenzoic acid.
Reduction: 3-Bromo-5-tert-butyl-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-hydroxybenzaldehyde: Lacks the tert-butyl group, which can affect its reactivity and solubility.
5-tert-Butyl-2-hydroxybenzaldehyde: Lacks the bromine atom, which can influence its reactivity in substitution reactions.
3-tert-Butyl-2-hydroxybenzaldehyde: Lacks the bromine atom and has different reactivity and applications.
Uniqueness
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is unique due to the combination of the bromine atom, tert-butyl group, and hydroxyl group on the benzene ring. This combination of functional groups provides specific reactivity and properties that are valuable in various chemical and biological applications .
Propriétés
IUPAC Name |
3-bromo-5-tert-butyl-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)8-4-7(6-13)10(14)9(12)5-8/h4-6,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTMRJRVZVXKAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428274 | |
| Record name | 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119646-68-3 | |
| Record name | 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Q1: What is the molecular conformation of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde?
A1: Research indicates that the molecular conformation of this compound is stabilized by an intramolecular O—H⋯O hydrogen bond. The structure exhibits a planar conformation with all non-hydrogen atoms, excluding the methyl groups, lying approximately within the same plane. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


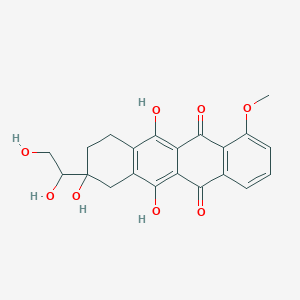

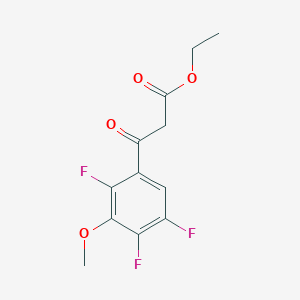



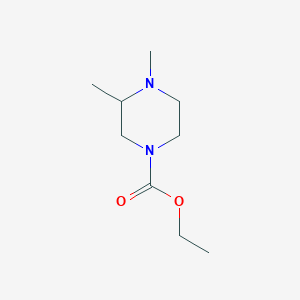

![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-hexadecoxyoxan-2-yl]methyl acetate](/img/structure/B45140.png)
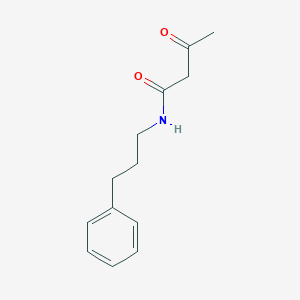
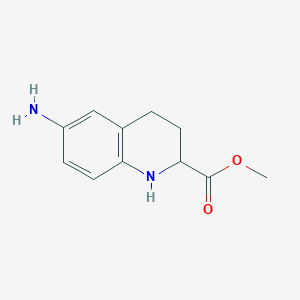
![2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde](/img/structure/B45144.png)
